Hemoglobin South Milwaukee was first identified in a family of English ancestry, where several individuals exhibited elevated hemoglobin levels along with a leftward shift in the oxygen dissociation curve, indicating increased oxygen affinity. The identification and characterization of this variant were documented in various studies, including those published in prominent hematology journals and databases .
Hemoglobin variants are classified based on their structural and functional differences compared to normal adult hemoglobin (hemoglobin A). Hemoglobin South Milwaukee falls under the category of hemoglobin variants that exhibit altered oxygen-binding properties. These variants can be further classified based on their clinical significance, with some leading to conditions such as polycythemia or other hematological disorders.
The synthesis of hemoglobin South Milwaukee typically involves genetic analysis techniques to identify mutations in the beta-globin gene. Techniques such as polymerase chain reaction (PCR) and DNA sequencing are employed to confirm the presence of the specific mutation that leads to this variant.
The mutation responsible for hemoglobin South Milwaukee is a single nucleotide substitution that alters the amino acid sequence of the beta-globin chain. This modification can be analyzed using various biochemical techniques, including:
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to study the three-dimensional structure of hemoglobins, including variants like South Milwaukee. These studies reveal how structural changes affect oxygen binding and release properties.
The altered binding dynamics can be understood through studies measuring:
The mechanism by which hemoglobin South Milwaukee functions involves its interaction with oxygen molecules. The high affinity for oxygen means that while it binds effectively at high partial pressures, it may struggle to release it in tissues where it is needed most.
Studies have shown that individuals with this variant may experience symptoms related to inadequate tissue oxygenation despite having elevated levels of circulating hemoglobin. This paradox arises from the altered kinetics of oxygen binding and release.
Hemoglobin South Milwaukee exhibits similar physical properties to normal hemoglobin but with variations in solubility and stability due to its unique amino acid composition. The variant may show differences during electrophoretic separation from other types.
The chemical properties include:
Relevant data from studies indicate that these properties can lead to clinical implications such as increased risk for thrombotic events or other complications related to abnormal blood viscosity.
Hemoglobin South Milwaukee serves as an important model for studying hemoglobinopathies and their effects on human health. Its unique characteristics are utilized in research focused on:
Hemoglobin South Milwaukee (Hb South Milwaukee) was first identified in 1990 through the investigation of a multigenerational family presenting with unexplained erythrocytosis (elevated hemoglobin levels). The variant was characterized after observing leftward-shifted oxygen equilibrium curves in affected individuals, indicating abnormally high oxygen affinity. The identification process faced significant analytical challenges, as the abnormal hemoglobin could not be isolated using standard electrophoretic or chromatographic techniques available at the time. Advanced protein analysis through tryptic digestion of aminoethylated globin chains, followed by reversed-phase HPLC peptide separation and sequencing, ultimately revealed a leucine-to-phenylalanine substitution at position 105 of the beta-globin chain. This variant was designated using the established hemoglobin nomenclature system, which names variants after the geographical location of their discovery. Consequently, it was termed Hb South Milwaukee, reflecting its initial identification in a family from South Milwaukee, Wisconsin. The mutation corresponds to β105(G7)Leu→Phe using helical notation or Leu106Phe using sequential numbering in contemporary databases. This discovery marked the identification of a novel molecular mechanism for hereditary erythrocytosis [1] [4] [10].
High-oxygen-affinity hemoglobin variants represent a functionally distinct category of hemoglobinopathies characterized by impaired oxygen delivery to peripheral tissues. Unlike sickle cell disease or thalassemias, which typically manifest with anemia, these variants trigger a compensatory erythrocytosis as the body attempts to counteract tissue hypoxia by increasing hemoglobin concentration. Hb South Milwaukee exemplifies this pathophysiological mechanism. The variant exhibits decreased cooperativity (reduced Hill coefficient), indicating impaired allosteric interaction between subunits during oxygen binding and release. Despite this functional abnormality, Hb South Milwaukee maintains a normal Bohr effect, preserving its capacity to release oxygen in response to acidification in tissues. The hematological manifestations result directly from the molecular alteration at the critical α1β1 interface, where residue β105(G7) leucine normally stabilizes the deoxygenated (T-state) conformation. Its substitution with phenylalanine, a larger aromatic residue, favors the high-affinity R-state, thereby shifting the oxygen dissociation curve leftward. This molecular pathophysiology distinguishes Hb South Milwaukee from other variant hemoglobins causing methemoglobinemia or hemolytic anemia, as its primary clinical consequence is erythrocytosis rather than cyanosis or anemia [1] [4] [10].
Hb South Milwaukee demonstrates a classic autosomal dominant inheritance pattern, with all reported cases tracing to a single familial lineage of English ancestry. The original study identified fifteen affected individuals spanning four generations, demonstrating complete penetrance. Notably, approximately one-third (5/15) of affected family members experienced symptomatic erythrocytosis severe enough to necessitate therapeutic phlebotomy for management of hyperviscosity symptoms, including headaches, dizziness, and fatigue. This variable expressivity suggests the potential influence of modifying genetic or environmental factors on phenotypic severity. Despite comprehensive description of the index family, no additional unrelated families or sporadic cases with this specific variant have been reported in the literature over the subsequent three decades. This absence likely reflects both the variant's rarity and the technical challenges in its detection. Since Hb South Milwaukee exhibits normal electrophoretic mobility and is not detectable by conventional methods like alkaline electrophoresis or isoelectric focusing, specialized functional and protein chemistry studies are required for identification. Consequently, the variant may remain undiagnosed in individuals with unexplained erythrocytosis, potentially leading to underestimation of its true prevalence. The geographical restriction of reported cases to a single North American family of European descent contrasts with the global distribution observed for other high-affinity variants like Hb Malmo or Hb Chesapeake [1] [3] [4].
Table 1: Key Characteristics of Hemoglobin South Milwaukee
Property | Characteristic | Significance |
---|---|---|
Amino Acid Substitution | β105(G7) Leucine → Phenylalanine | Disrupts α1β1 interface stabilizing T-state |
Inheritance Pattern | Autosomal Dominant | 50% transmission risk; observed in 15/15 heterozygotes |
Oxygen Affinity | Increased (P₅₀ decreased) | Left-shifted oxygen dissociation curve; tissue hypoxia |
Bohr Effect | Normal | Preserved proton sensitivity and CO₂ responsiveness |
Cooperativity (n) | Decreased | Impaired subunit interactions; reduced Hill coefficient |
Electrophoretic Mobility | Normal (alkaline and acid gels); not separable by IEF | Complicates detection; requires functional or protein chemistry studies |
Hematologic Phenotype | Erythrocytosis (elevated Hb) | Compensatory response to tissue hypoxia; may require phlebotomy |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1